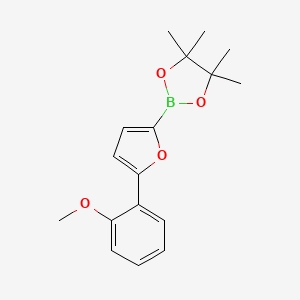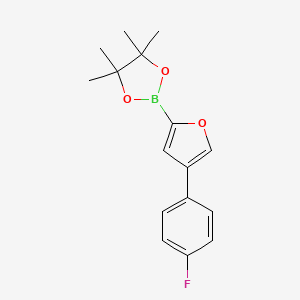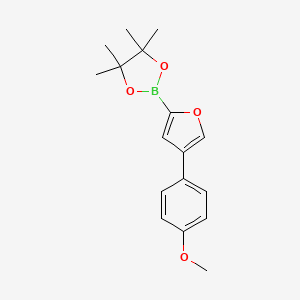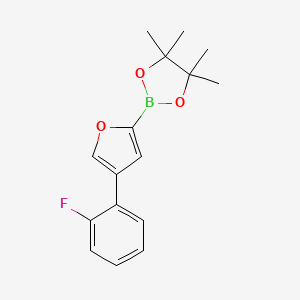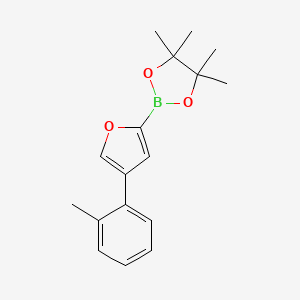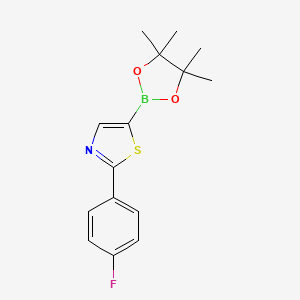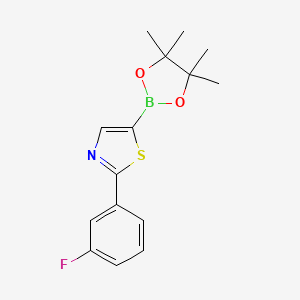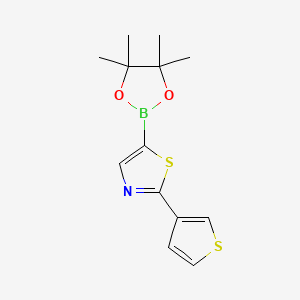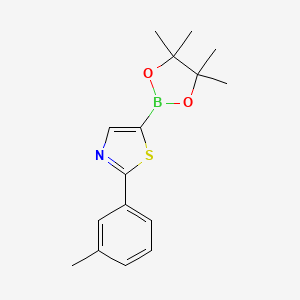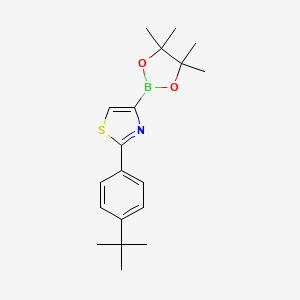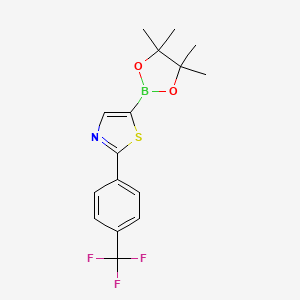
2-(4-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester, also known as TFTPB, is a boronic acid ester widely used in organic synthesis due to its unique properties. It is a versatile reagent that can be used in a variety of synthetic transformations, such as Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions. It is also used in the synthesis of heterocyclic compounds, and has been used in the synthesis of a variety of biologically active molecules, including drugs and natural products.
Mechanism of Action
2-(4-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester is a boronic acid ester, and its reactivity is due to its boron-oxygen bond. The boron-oxygen bond is susceptible to nucleophilic attack by a variety of nucleophiles, including amines, thiols, and organometallic reagents. The reaction of the boron-oxygen bond with the nucleophile results in the formation of a boron-carbon bond, which is then used in the synthesis of a variety of molecules.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been used to study the role of boron in cellular metabolism, and has been used to study the effects of boron on the metabolism of proteins, carbohydrates, and lipids. It has also been used to study the effects of boron on the expression of genes, and to study the effects of boron on the regulation of gene expression.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(4-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester in lab experiments is its versatility. It can be used in a variety of synthetic transformations, and can be used to synthesize a variety of biologically active molecules. It is also relatively easy to synthesize, and is relatively inexpensive. The main limitation of using this compound in lab experiments is its low solubility in many solvents, which can make it difficult to use in certain reactions.
Future Directions
In the future, 2-(4-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester may be used in the synthesis of a variety of new and existing drugs and natural products. It may also be used in the synthesis of polymers, polysaccharides, and other materials. Additionally, it may be used in the study of the role of boron in cellular metabolism and the regulation of gene expression. Finally, it may be used in the development of new synthetic methods and catalysts.
Synthesis Methods
2-(4-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester can be synthesized from the reaction of 4-trifluoromethylphenylboronic acid and thiazole-5-boronic acid pinacol ester in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at room temperature, and the product is typically isolated by precipitation or extraction.
Scientific Research Applications
2-(4-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester has been used in a variety of scientific research applications, such as the synthesis of heterocyclic compounds, organic synthesis, and the synthesis of biologically active molecules. It has been used in the synthesis of drugs and natural products, and has also been used in the synthesis of polymers, polysaccharides, and other materials.
properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BF3NO2S/c1-14(2)15(3,4)23-17(22-14)12-9-21-13(24-12)10-5-7-11(8-6-10)16(18,19)20/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIVSNNEOFCMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

